molecular formula C9H6N2O2 B8271492 3-(2-Nitrovinyl)benzonitrile CAS No. 62248-92-4

3-(2-Nitrovinyl)benzonitrile

Cat. No.: B8271492
CAS No.: 62248-92-4
M. Wt: 174.16 g/mol
InChI Key: CDJHTQWXSZMZNZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Nitrovinyl)benzonitrile is an organic compound with the molecular formula C9H6N2O2 It is a derivative of benzonitrile, where a nitroethenyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Benzaldehyde and Nitroethane: One common method involves the condensation of benzaldehyde with nitroethane in the presence of a base such as sodium ethoxide. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to yield the desired product.

    From Benzonitrile and Nitroethene: Another method involves the reaction of benzonitrile with nitroethene under basic conditions. This reaction typically requires a strong base such as potassium tert-butoxide and is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for benzonitrile, 3-(2-nitroethenyl)- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(2-Nitrovinyl)benzonitrile can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in benzonitrile, 3-(2-nitroethenyl)- can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitroethenyl group can be replaced by other substituents. Common reagents for these reactions include halogens and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitrobenzoic acids and related compounds.

    Reduction: Aminobenzonitriles.

    Substitution: Halogenated benzonitriles and sulfonated benzonitriles.

Scientific Research Applications

3-(2-Nitrovinyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and nitrile groups.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzonitrile, 3-(2-nitroethenyl)- involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, which can alter the activity of biological molecules. The compound can also form coordination complexes with metal ions, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, which lacks the nitroethenyl group.

    3-Nitrobenzonitrile: Similar structure but with a nitro group directly attached to the benzene ring.

    4-(2-Nitroethenyl)benzonitrile: Similar structure but with the nitroethenyl group in the para position.

Uniqueness

3-(2-Nitrovinyl)benzonitrile is unique due to the presence of both a nitrile and a nitroethenyl group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry.

Properties

CAS No.

62248-92-4

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

3-[(E)-2-nitroethenyl]benzonitrile

InChI

InChI=1S/C9H6N2O2/c10-7-9-3-1-2-8(6-9)4-5-11(12)13/h1-6H/b5-4+

InChI Key

CDJHTQWXSZMZNZ-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C#N)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=C[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.